molecular formula C12H22 B1581785 1-Dodecyne CAS No. 765-03-7

1-Dodecyne

Cat. No. B1581785
CAS RN: 765-03-7
M. Wt: 166.3 g/mol
InChI Key: ZVDBUOGYYYNMQI-UHFFFAOYSA-N
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Description

1-Dodecyne is a chemical compound with the formula C12H22. It has a molecular weight of 166.30308 g/mol . The IUPAC name for this compound is dodec-1-yne . The 1-Dodecyne molecule contains a total of 33 bonds. There are 11 non-H bonds, 1 multiple bond, 8 rotatable bonds, and 1 triple bond .


Synthesis Analysis

1-Dodecyne has been used in the synthesis of stable ruthenium nanoparticles .


Molecular Structure Analysis

The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2D chemical structure image of 1-Dodecyne is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of 1-Dodecyne is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Chemical Reactions Analysis

While there is limited information available on the specific chemical reactions involving 1-Dodecyne, it has been used in the synthesis of stable ruthenium nanoparticles .


Physical And Chemical Properties Analysis

1-Dodecyne is a liquid at room temperature. It has a refractive index of 1.434 (lit.) . The boiling point of 1-Dodecyne is 215 °C (lit.) and it has a density of 0.778 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Synthesis of Stable Ruthenium Nanoparticles

  • Methods of Application: The synthesis involves the reduction of ruthenium nitrosyl nitrate with sodium borohydride in flow 3D helical reactors . The pH-speciation of the ruthenium precursor and the fluid dynamics of the flow system are manipulated to control the size of the nanoparticles .
  • Results or Outcomes: This method allows for the synthesis of small nanoparticles and the tuning of average size with narrow size distributions (2–4 ± 0.5 nm) .

2. Synthesis of Ruthenium Nanoparticles Cofunctionalized with Acetylene Derivatives of Coumarin and Perylene

  • Methods of Application: The synthesis involves the self-assembly of 1-dodecyne onto the nanoparticle surface forming ruthenium–vinylidene interfacial bonds and further functionalization with acetylene derivatives of coumarin and perylene by olefin metathesis reactions .
  • Results or Outcomes: The nanoparticles show effective photoinduced intraparticle charge transfer from the electron-donating coumarin moieties to the electro-accepting perylene moieties via the conjugated metal–ligand interfacial bonds .

1-Dodecyne is a type of alkene with the formula C12H22 . It’s a chain of twelve carbon atoms ending with a triple bond. This location of a triple bond enhances the reactivity of the compound and makes it useful for a number of applications .

3. Polymerization of α-Olefins

  • Summary of Application: 1-Dodecyne has been used in the polymerization of α-olefins, such as 1-decene, 1-dodecene, and 1-tetradecene . These polymerizations have resulted in high molecular weight polymers with low polydispersity indices (PDIs), indicating a quasi-living polymerization process .
  • Methods of Application: The polymerization process involves the use of a catalyst, such as Cp*TiMe2(O-2,6-iPr2C6H3)–borate, in the presence of an Al cocatalyst . The polymerizations are conducted in n-hexane at temperatures between -30 to -50 °C .
  • Results or Outcomes: The resultant polymers have high molecular weights and low PDIs . For example, the polymerization of 1-tetradecene resulted in an ultrahigh molecular weight polymer with Mn = 1.02 × 10^6 and Mw/Mn = 1.38 .

4. Synthesis of Light-Emitting Silicon Nanoparticles

  • Summary of Application: 1-Dodecyne has been used in the synthesis of stable, light-emitting silicon nanoparticles .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The resultant silicon nanoparticles exhibit light-emitting properties, which could have potential applications in optoelectronics .

Safety And Hazards

1-Dodecyne is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

dodec-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h1H,4-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDBUOGYYYNMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061094
Record name 1-Dodecyne
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Molecular Weight

166.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dodecyne

CAS RN

765-03-7
Record name 1-Dodecyne
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Record name 1-Dodecyne
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Record name 1-Dodecyne
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Record name 1-Dodecyne
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Record name Dodec-1-yne
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Synthesis routes and methods

Procedure details

The procedure for the bromination of 1-dodecene was essentially identical to that for 10-undecenoic acid (Step A), and was carried out on a 0.54 mol scale. Dehydrohalogenation was likewise carried out as in Step A using 250 g of 85% KOH (3.78 mol) and heating under reflux for 22 hours in 1.4 L ethanol. The product was isolated by pouring the cooled reaction mixture into 3L of ice-water slush and extracting with ether. The ether layers were washed and dried as before, evaporated, and the residue distilled. The fraction bp 103-113/25 Torr contained the product (36 g, 40%), which was characterized by spectral data: nmr (CDCl3) 0.9 τ(m, 3 H, CH3), 1.3(m, 16 H, CH2), 1.91(t, J=2.5 Hz, 1H, ≡CH), 2.18 (m, 2H, ≡CCH2); IR (film) 3350 (ν≡CH), 2150(νC≡C).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
991
Citations
AB Sieval, R Opitz, HPA Maas, MG Schoeman… - Langmuir, 2000 - ACS Publications
… Monolayers of a series of 1-alkynes, from 1-dodecyne to 1-octadecyne, have been prepared on the hydrogen-terminated Si(100) surface via a thermal reaction of the organic compound …
Number of citations: 177 pubs.acs.org
X Kang, NB Zuckerman, JP Konopelski, S Chen - pstorage-acs-6854636.s3 …
… nanoparticles (1) were synthesized by the self-assembly of 1-dodecyne onto the surface of “… After the colloid solution was cooled down to room temperature, 1-dodecyne dissolved in …
A Leyva-Pérez, A Doménech-Carbó… - Nature Communications, 2015 - nature.com
… homocoupling product 2b and 1-dodecyne 1b. Extraction of … the homocoupling product 2b and free 1-dodecyne 1b in a 1:2 … , an equimolecular amount of 1-dodecyne 1b was added to …
Number of citations: 48 www.nature.com
K Takami, S Mikami, H Yorimitsu… - The Journal of …, 2003 - ACS Publications
… To clarify the reaction course, the reaction of 1-dodecyne with the gallium hydride was investigated in detail. We found that the stereochemical outcome of the product heavily depended …
Number of citations: 92 pubs.acs.org
P Hu, Y Song, L Chen, S Chen - Nanoscale, 2015 - pubs.rsc.org
… In summary, 1-dodecyne-capped AgAu alloy nanoparticle samples were successfully prepared by chemical reduction of the metal salt precursors at varied initial feed ratios. TEM …
Number of citations: 82 pubs.rsc.org
Y Zhu, S Yang, G Chen, J Xing - Journal of Chromatography A, 2014 - Elsevier
… Upon this strategy, both 1-dodecyne and 5-hexynoic acid were simultaneously immobilized … sorbent is almost the same as the reactant ratio of 1-dodecyne to 5-hexynoic acid, and the …
Number of citations: 23 www.sciencedirect.com
JM Buriak - Advanced materials, 1999 - Wiley Online Library
… [12] 1-Dodecene and 1-dodecyne hydrosilylation on porous silicon produces surfaces in which 97% and 61% of their original photoluminescence is preserved, respectively. These two …
Number of citations: 128 onlinelibrary.wiley.com
K Nozaki, K Oshima, K Uchimoto - Journal of the American …, 1987 - ACS Publications
… A hexane solution of Et3B6 (1.0 , 0.1 mL, 0.1 mmol) was added to a solution of 1-dodecyne (… An addition of galvinoxyl to a reaction mixture of 1-dodecyne, Ph3SnH, and Et3B resulted in …
Number of citations: 419 pubs.acs.org
T Anggraeni, S Rahayu, I Ahmad… - Journal of Entomology …, 2013 - academia.edu
… Palmitic acid, estragole, and 1dodecyne were found at all … In addition, estragole and 1-dodecyne was only emitted by … kamerunicus significantly responsed positively to 1dodecyne and …
Number of citations: 19 www.academia.edu
H Oda, Y Morizawa, K Oshima, H Nozaki - Tetrahedron letters, 1984 - Elsevier
… of 1-dodecyne gives Z-germyl-1-dodecene … of 1-dodecyne … Treatment of propyne or 1-dodecyne with the reagent 1 or 2 provided 2-germyl-1-alkenes …
Number of citations: 32 www.sciencedirect.com

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